molecular formula C9H18INO2 B8736175 Carbamic acid, (3-iodopropyl)methyl-, 1,1-dimethylethyl ester CAS No. 98642-46-7

Carbamic acid, (3-iodopropyl)methyl-, 1,1-dimethylethyl ester

Cat. No. B8736175
CAS RN: 98642-46-7
M. Wt: 299.15 g/mol
InChI Key: QXIIYPWMHHFHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (3-iodopropyl)methyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C9H18INO2 and its molecular weight is 299.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, (3-iodopropyl)methyl-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, (3-iodopropyl)methyl-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

98642-46-7

Molecular Formula

C9H18INO2

Molecular Weight

299.15 g/mol

IUPAC Name

tert-butyl N-(3-iodopropyl)-N-methylcarbamate

InChI

InChI=1S/C9H18INO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3

InChI Key

QXIIYPWMHHFHHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dry dichloromethane (40 ml), triphenylphosphine (3.28 g), imidazole (1.05 g) and iodine (3.85 g) were combined in that order. A solution of tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate (1.90 g, J. Org. Chem., 1988, 53(10), 2229) in dichloromethane (10 ml) was added and the resulting reaction mixture stirred at room temperature for 1 hour. An aqueous solution of sodium hydrogen sulphite (6 g in 100 ml of water) was then added and the organic layer separated. The latter was dried over anhydrous magnesium sulphate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica eluting with iso-hexane:ether (7:3) to give tert-butyl N-(3-iodopropyl)-N-methylcarbamate (2.54 g) which was used immediately. Caesium carbonate (0.655 g) was added to a suspension of N-(3-hydroxy-2-methylphenyl)-tricyclo[3.3.1.13,7]decane-1-acetamide (0.453 g, Example 26) in acetonitrile (35 ml) and the mixture heated at 100° C. for 10 minutes. After cooling to room temperature a solution of tert-butyl N-(3-iodopropyl)-N-methylcarbamate (0.600 g) in acetonitrile (5 ml) was added and the reaction heated at reflux for 90 minutes. The reaction was concentrated under reduced pressure and the residue partitioned between dichloromethane (100 ml) and water (100 ml). The organic layer was dried over anhydrous magnesium sulphate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with dichloromethane:ethyl acetate (9:1) to give a solid that was dissolved in methanol (10 ml). A solution of hydrogen chloride (generated by slow addition of acetyl chloride (12 ml) to methanol (15 ml) at 0° C. CARE—Very Exothermic) was then added to the latter solution and the reaction stirred at room temperature for 1 hour. The reaction was concentrated under reduced pressure to give a gum that was scratched under ether:hexane (1:1) (20 ml) to give the title compound as a pale yellow powder (0.477 g).
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

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